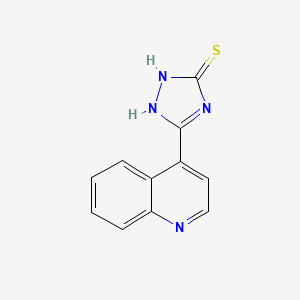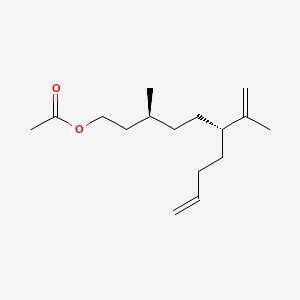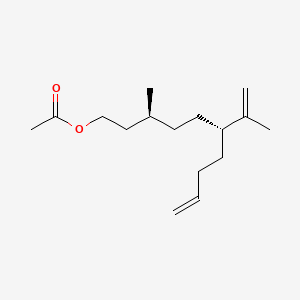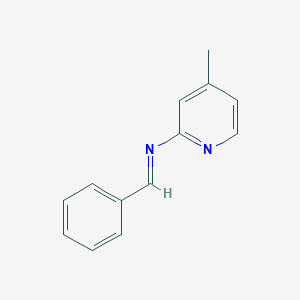
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide is a complex organic compound with a unique structure that includes a furan ring, a pyran ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide typically involves multiple steps, including the formation of the furan and pyran rings, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan and pyran derivatives with acetamide groups. Examples include:
- N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(methyl)-2H-pyran-4-acetamide
- N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(ethyl)-2H-pyran-4-acetamide
Uniqueness
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
929856-84-8 |
|---|---|
Fórmula molecular |
C22H29NO3 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-(4-benzyl-2-propan-2-yloxan-4-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H29NO3/c1-17(2)20-14-22(10-12-26-20,13-18-7-4-3-5-8-18)15-21(24)23-16-19-9-6-11-25-19/h3-9,11,17,20H,10,12-16H2,1-2H3,(H,23,24) |
Clave InChI |
IFMHOVMPUCDZOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(CCO1)(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)



![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)
![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)

